N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique structure combining a pyrano-thiazole ring system with a thiophene moiety
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-11(6-8-2-1-5-17-8)14-12-13-9-3-4-16-7-10(9)18-12/h1-2,5H,3-4,6-7H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYBLWKRVCMDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrano-thiazole Ring: This step involves the cyclization of a suitable precursor, such as a thioamide and a halo-ketone, under basic conditions to form the pyrano-thiazole core.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acrylamide group and thiazole nitrogen participate in nucleophilic substitutions:
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Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the acetamide bond, yielding 2-(thiophen-2-yl)acetic acid and the pyranothiazole amine .
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Thiazole Ring Functionalization : Electrophiles such as alkyl halides or acyl chlorides react at the thiazole N-2 position, forming N-alkylated or N-acylated derivatives .
Table 2: Substitution Reactivity
| Reaction Site | Reagent | Product | Conditions |
|---|---|---|---|
| Acrylamide C=O | H₂O/H⁺ or OH⁻ | Carboxylic acid + amine | Reflux, 6–8 h |
| Thiazole N-2 | CH₃I, K₂CO₃ | N-Methylpyranothiazole | DMF, 60°C, 4 h |
Electrophilic Aromatic Substitution (EAS)
The thiophene moiety undergoes regioselective EAS at the 5-position due to electron-rich π-system:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at C-5 of the thiophene ring, forming 5-nitrothiophene derivatives .
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Sulfonation : SO₃/H₂SO₄ yields sulfonated analogs, enhancing solubility for pharmacological studies .
Cross-Coupling Reactions
The thiophene and pyranothiazole rings enable transition-metal-catalyzed couplings:
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Suzuki-Miyaura Reaction : Pd(PPh₃)₄-mediated coupling with arylboronic acids modifies the thiophene ring, generating biaryl derivatives .
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Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes C–N bond formation between the thiazole nitrogen and aryl halides.
Table 3: Catalytic Coupling Examples
Redox Reactions
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Thiophene Oxidation : m-CPBA oxidizes the thiophene sulfide to sulfoxide or sulfone derivatives, altering electronic properties .
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Pyran Ring Reduction : H₂/Pd-C reduces the dihydropyran moiety to a tetrahydropyran, modulating ring conformation.
Heterocyclic Rearrangements
Under basic conditions (e.g., NaH/THF), the pyranothiazole system undergoes ring-expansion reactions to form seven-membered thiazocine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrano compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds demonstrate effectiveness against various bacterial strains and fungi.
- Mechanism of Action : The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival.
- Case Studies : In one study, derivatives of thiazole were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth, suggesting that N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide may share similar properties .
Anticancer Potential
The anticancer properties of compounds containing the thiazole and pyrano rings are well-documented. This compound has been studied for its potential to inhibit cancer cell proliferation.
- In Vitro Studies : Compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. For instance, molecular docking studies suggest that these compounds can effectively bind to targets involved in cancer cell growth .
| Compound Type | Tested Cell Lines | Result |
|---|---|---|
| Thiazole Derivative | MCF7 (Breast Cancer) | Significant inhibition observed |
| Pyrano-Thiazole | A549 (Lung Cancer) | Moderate cytotoxicity noted |
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding how this compound interacts with biological targets. These studies help predict the binding affinity and orientation of the compound within the target site.
- Software Utilized : Tools such as Schrodinger and MOE have been employed to simulate interactions between the compound and various enzymes or receptors implicated in disease processes .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiophene or thiazole rings can significantly alter biological activity.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrano-thiazole and thiophene moieties could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide
- N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(furan-2-yl)acetamide
- N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(pyridin-2-yl)acetamide
Uniqueness
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the combination of the pyrano-thiazole and thiophene rings, which are not commonly found together in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, antiviral, and cytotoxic effects, as well as its structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 320.4 g/mol. The compound features a pyrano-thiazole core linked to a thiophene moiety via an acetamide group.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated that it significantly inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be comparable to standard anti-inflammatory drugs such as celecoxib, suggesting that this compound may serve as a potent anti-inflammatory agent.
2. Antiviral Activity
The compound has shown promising antiviral activity against various viruses. For instance, it was tested against the Tobacco Mosaic Virus (TMV) and exhibited significant inhibitory effects with an EC50 value indicating its potential as an antiviral agent.
3. Cytotoxicity
Cytotoxicity assays revealed that while the compound is effective against certain cancer cell lines, it demonstrates a therapeutic index that indicates a balance between efficacy and safety. The CC50 values suggest that the compound retains low cytotoxicity while exerting its biological effects.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Pyrano-Thiazole Core : This moiety is essential for biological activity due to its ability to interact with various biological targets.
- Thiophene Substitution : The presence of the thiophene ring enhances lipophilicity and bioavailability.
Studies indicate that modifications to either the pyrano-thiazole or thiophene components can significantly alter biological activity, emphasizing the importance of these structural elements in drug design.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Anti-inflammatory Efficacy : In a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to control groups.
- Antiviral Efficacy : In vitro studies on human cell lines infected with viruses showed that treatment with this compound led to a marked decrease in viral load.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-(thiophen-2-yl)acetyl chloride with 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine under reflux in anhydrous dichloromethane (DCM) with a triethylamine catalyst. Purity is optimized using column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations : Monitor reaction progress via TLC and confirm product identity using -NMR (e.g., thiophene protons at δ 7.2–7.4 ppm) and HRMS .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodology : X-ray crystallography is the gold standard. Use SHELX software for structure solution and refinement. Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts. Validate geometry using CCDC databases and check for hydrogen bonding (e.g., N–H···O interactions in the acetamide moiety) .
- Key Considerations : Ensure crystallographic R-factor < 5% and confirm bond lengths (e.g., C=O bond ~1.22 Å) against DFT-optimized structures .
Q. What computational approaches are suitable for predicting electronic properties?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p). Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. Include solvent effects via the PCM model for aqueous systems .
- Key Considerations : Compare computed IR spectra (e.g., C=O stretch ~1680 cm) with experimental FT-IR data to validate accuracy .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of bioactivity in this compound class?
- Methodology : Synthesize analogs with modifications to the thiophene or pyranothiazole moieties. Test antimicrobial activity against Gram-positive/negative strains (MIC assays) or anticancer activity via MTT assays (e.g., IC against HeLa cells). Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with potency .
- Data Contradictions : Pyrano[2,3-d]thiazole derivatives may show higher activity than thiazolo[4,5-d] analogs despite similar HOMO-LUMO gaps, suggesting non-electronic factors (e.g., solubility) dominate .
Q. How to resolve discrepancies between computational and experimental vibrational spectra?
- Methodology : Re-optimize DFT calculations with dispersion corrections (e.g., D3BJ) and anharmonic frequency analysis. For persistent mismatches (e.g., NH stretching modes), consider hydrogen-bonding networks in the solid state vs. gas-phase models .
- Case Study : If computed C=O frequencies deviate by >20 cm, re-evaluate basis set adequacy or experimental conditions (e.g., KBr pellet pressure effects) .
Q. What strategies mitigate challenges in crystallizing this compound?
- Methodology : Screen solvents (e.g., DMF/ethanol mixtures) and employ slow evaporation. Add seed crystals or use anti-solvent diffusion (e.g., hexane). For persistent amorphous precipitates, derivatize with halogen substituents to enhance crystal packing .
- Advanced Tools : Use PLATON to check for missed symmetry or twinning. If twinning is detected (e.g., in monoclinic systems), apply HKLF5 refinement in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
